![molecular formula C23H31Cl2NO8 B1610003 柠檬酸泰索芬辛 CAS No. 861205-83-6](/img/structure/B1610003.png)
柠檬酸泰索芬辛
描述
Tesofensine citrate is a compound that belongs to the phenyltropane family of drugs. It is a serotonin-noradrenaline-dopamine reuptake inhibitor, which means it inhibits the reabsorption of these neurotransmitters in the brain. This compound was initially developed for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease but has since been repurposed for the treatment of obesity due to its appetite-suppressing properties .
科学研究应用
Pharmacological Mechanism
Tesofensine citrate operates by inhibiting the reuptake of key neurotransmitters:
- Norepinephrine (NE) : Increases energy expenditure and reduces appetite.
- Serotonin (5-HT) : Enhances feelings of satiety.
- Dopamine (DA) : Influences reward pathways associated with food intake.
This mechanism positions tesofensine as a candidate for managing obesity by promoting weight loss and altering eating behaviors .
Weight Loss Efficacy
Clinical trials have demonstrated that tesofensine citrate can lead to significant weight loss in obese individuals. A notable phase II trial reported:
- Participants : 203 obese patients (BMI 30-40 kg/m²).
- Duration : 24 weeks.
- Results :
These results suggest that tesofensine may produce weight loss nearly double that of existing approved weight-loss medications.
Long-term Effects
In a follow-up study (TIPO-4), patients who initially received tesofensine continued to lose weight over an extended period, indicating its potential for sustained weight management. Participants who had been on a placebo showed significant weight loss after switching to tesofensine treatment .
Safety and Tolerability
The safety profile of tesofensine has been assessed in various studies:
- Common adverse effects include dry mouth, nausea, constipation, and insomnia.
- No significant increases in blood pressure were observed at lower doses, although heart rate increased at higher doses .
Broader Therapeutic Applications
While primarily studied for obesity treatment, there is interest in the potential applications of tesofensine citrate in other areas:
- Mood Disorders : Due to its action on neurotransmitter systems, there is speculation about its efficacy in treating mood disorders, although this has not been extensively researched.
- Neurological Disorders : Originally developed for Alzheimer's and Parkinson's diseases, further exploration into its neuroprotective properties could be warranted .
Comparative Analysis with Other Weight Loss Agents
Feature | Tesofensine Citrate | Other Weight Loss Drugs |
---|---|---|
Mechanism | Triple reuptake inhibitor | Varies (e.g., appetite suppressants) |
Average Weight Loss | Up to 10.6% | Typically 3-5% |
Duration of Efficacy | Long-term potential | Short-term efficacy |
Common Side Effects | Dry mouth, nausea | Varies |
作用机制
Target of Action
Tesofensine citrate primarily targets three neurotransmitters in the brain: serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with depression, and increasing their availability in the brain is one method used to treat the condition .
Mode of Action
Tesofensine is a Serotonin-Norepinephrine-Dopamine-Reuptake-Inhibitor (SNDRI) . As an SNDRI, Tesofensine inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced neurotransmission and leads to various physiological effects.
Biochemical Pathways
Tesofensine indirectly stimulates α1 adrenoceptor and dopamine D1 receptor pathways . The stimulation of these pathways is associated with appetite suppression, which is one of the primary effects of Tesofensine .
Pharmacokinetics
The pharmacokinetics of Tesofensine and its active metabolite M1 were best described by one-compartment models for both compounds . Nonlinear elimination and metabolism kinetics were observed with increasing dose . The pharmacokinetic/pharmacodynamic relationship was described by an extended Emax model .
Result of Action
Tesofensine has been shown to induce a greater weight loss in obese rats than lean rats, while differentially modulating the neuronal ensembles and population activity in the Lateral Hypothalamus (LH) . It has been found that Tesofensine inhibited a subset of LH GABAergic neurons, reducing their ability to promote feeding behavior .
Action Environment
For instance, Tesofensine has been studied in the context of diet-induced obesity , suggesting that diet can influence the drug’s efficacy.
生化分析
Biochemical Properties
Tesofensine citrate acts upon neurotransmitters in the brain, namely, serotonin, norepinephrine, and dopamine . These three biogenic monoamines are associated with depression and increasing their availability in the brain is one method used to treat the condition . Tesofensine citrate interacts with the Sodium-dependent serotonin transporter, Sodium-dependent noradrenaline transporter, and Sodium-dependent dopamine transporter .
Cellular Effects
Tesofensine citrate has been shown to have significant effects on various types of cells and cellular processes. It primarily acts as an appetite suppressant , but it may also increase resting energy expenditure . A recent study showed that Tesofensine citrate modulates neuronal activity of the lateral hypothalamus, silencing GABAergic neurons , a brain region involved in feeding .
Molecular Mechanism
The mechanism of action of Tesofensine citrate is as a Serotonin-norepinephrine-dopamine-reuptake-inhibitor (SNDRI) . It inhibits the reabsorption of the neurotransmitters serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters .
Temporal Effects in Laboratory Settings
Tesofensine citrate has a long half-life of about 9 days (220 h) and is mainly metabolized by cytochrome P4503A4 (CYP3A4) to its desalkyl metabolite M1 . NS2360, the only metabolite detectable in human plasma, has a longer half-life than Tesofensine citrate, i.e., approximately 16 days (374 h) in humans .
Dosage Effects in Animal Models
In animal models, Tesofensine citrate has been shown to induce greater weight loss in obese rats than lean rats . The administration of Tesofensine citrate increases the anorexigenic effect in a dose-dependent manner .
Metabolic Pathways
Tesofensine citrate is mainly metabolized by cytochrome P4503A4 (CYP3A4) to its desalkyl metabolite M1 . The kidney appears to play only a minor role in the clearance of Tesofensine citrate in humans (about 15–20%) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tesofensine citrate involves several steps, starting with the preparation of the phenyltropane core structure. The key steps include:
Formation of the Tropane Ring: This involves the cyclization of appropriate precursors to form the tropane ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Functionalization: The tropane ring is further functionalized to introduce the ethoxymethyl and dichlorophenyl groups.
Industrial Production Methods
Industrial production of tesofensine citrate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Tesofensine citrate undergoes several types of chemical reactions, including:
Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the tropane ring.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
相似化合物的比较
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management.
Tirzepatide: A dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist.
AOD 9604: A peptide fragment derived from human growth hormone, targeting fat metabolism.
Uniqueness
Tesofensine citrate is unique in its mechanism of action as a triple monoamine reuptake inhibitor, which distinguishes it from other weight management drugs that primarily target peptide receptors. This multifaceted approach allows for both appetite suppression and increased energy expenditure, making it a promising candidate for obesity treatment .
生物活性
Tesofensine citrate is a compound that has garnered attention for its potential in treating obesity and its pharmacological effects on neurotransmitters. Originally developed for neurological disorders, the focus has shifted primarily to its efficacy in weight management. This article delves into the biological activity of tesofensine citrate, its mechanisms of action, pharmacokinetics, and findings from clinical studies.
Tesofensine citrate acts as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . It primarily targets three neurotransmitters in the brain:
- Serotonin
- Norepinephrine
- Dopamine
By inhibiting the reuptake of these neurotransmitters, tesofensine increases their availability in the synaptic cleft, which influences appetite regulation and mood. This mechanism is hypothesized to contribute to weight loss by promoting satiety and reducing food intake.
Pharmacokinetics
The pharmacokinetics of tesofensine citrate reveal important characteristics:
- Half-life : Approximately 220 hours (9 days), allowing for sustained effects.
- Metabolism : Primarily metabolized by cytochrome P4503A4 (CYP3A4) to its active metabolite M1.
- Dosage : Effective doses in clinical studies range from 0.25 mg to 1.0 mg once daily.
Weight Loss Efficacy
Clinical trials have demonstrated significant weight loss associated with tesofensine treatment:
Study | Dosage | Mean Weight Loss (kg) | Duration |
---|---|---|---|
TIPO-1 | 0.5 mg | 13-14 kg | 48 weeks |
Phase II Trial | 0.5 mg | 9.2 kg | 24 weeks |
Phase II Trial | 1.0 mg | 10.6 kg | 24 weeks |
In a randomized, double-blind trial involving 203 obese patients, those treated with tesofensine experienced a mean weight loss significantly greater than those on placebo (p<0.0001) . The most common adverse effects reported included dry mouth, nausea, and insomnia.
Case Studies
- TIPO-4 Study : This open-label extension trial involved patients who had previously completed a 24-week trial. Those who continued with tesofensine maintained significant weight loss compared to those who received placebo during the initial phase .
- Prader-Willi Syndrome : A study indicated that tesofensine could reduce hyperphagia and body weight in patients with Prader-Willi syndrome at lower doses (≤0.250 mg) .
Biochemical Pathways
Tesofensine citrate's action involves several biochemical pathways:
- Neurotransmitter Modulation : It enhances the activity of serotonin, norepinephrine, and dopamine receptors.
- Appetite Regulation : By modulating these neurotransmitters, tesofensine influences hunger and satiety signals in the hypothalamus.
属性
IUPAC Name |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO.C6H8O7/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJUFNVDKADJT-BEDQTAKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235407 | |
Record name | Tesofensine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195875-86-6, 861205-83-6 | |
Record name | 8-Azabicyclo[3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-, (1R,2R,3S,5S)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195875-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesofensine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861205836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesofensine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESOFENSINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9T98ZB7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。